

# Application Note: Structural Characterization and NMR Assignment of 2-(3-Methylphenoxy)acetohydrazide

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## Compound of Interest

Compound Name:	2-(3-Methylphenoxy)acetohydrazide
CAS No.:	36304-38-8
Cat. No.:	B1296227

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## Executive Summary

This technical guide provides a definitive protocol for the structural validation of **2-(3-methylphenoxy)acetohydrazide** (CAS: N/A for specific isomer, generic class widely cited). This compound serves as a critical intermediate in the synthesis of hydrazone-based pharmaceuticals, particularly those targeting anti-inflammatory and antimicrobial pathways.

Accurate assignment of the hydrazide moiety (-CONHNH

) and the meta-substituted phenolic ring is challenging due to proton exchange phenomena and overlapping aromatic signals. This guide details the <sup>1</sup>H and <sup>13</sup>C NMR assignments in DMSO-d

, chosen for its ability to stabilize labile hydrazide protons.

## Chemical Structure & Numbering Scheme

To ensure clarity in assignment, the following numbering scheme is used throughout this protocol:

- Ring A (Aromatic): C1 (Ipso-O), C2 (Ortho-O, Ortho-Me), C3 (Ipso-Me), C4 (Para-O), C5 (Meta-O), C6 (Ortho-O).
- Side Chain: C7 (Methylene -OCH-), C8 (Carbonyl -C=O).
- Nitrogenous Chain: N1 (Amide), N2 (Terminal Amine).

(Note: In IUPAC numbering, the phenoxy attachment is position 1. The 3-methyl group dictates the meta-substitution pattern.)

## Experimental Protocol

### Sample Preparation

Objective: Eliminate water interference which broadens hydrazide signals.

- Solvent Selection: Use DMSO-d

(99.9% D) rather than CDCl<sub>3</sub>

. Hydrazide protons are often invisible or extremely broad in chloroform due to rapid exchange. DMSO stabilizes these protons via hydrogen bonding.

- Concentration: Dissolve 10–15 mg of the solid compound in 0.6 mL of DMSO-d

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- Tube Quality: Use high-throughput 5mm NMR tubes (Wilmad 528-PP or equivalent) to ensure shimming accuracy.
- Water Suppression (Optional): If the DMSO contains significant water (3.33 ppm), it may obscure the methylene signal. A presaturation pulse sequence is recommended if water content >0.1%.

## Acquisition Parameters (Standard 400 MHz Instrument)

- Temperature: 298 K (25°C). Note: Increasing temperature will sharpen aromatic peaks but may cause hydrazide protons to exchange and disappear.
- Pulse Sequence:
  - 1H: zg30 (30° pulse angle) to allow accurate integration.
  - 13C: zgpg30 (Power-gated decoupling) to suppress NOE intensity distortions.
- Scans (NS):
  - 1H: 16 scans (sufficient for >10 mg).
  - 13C: 1024 scans (required for quaternary carbons C1, C3, C8).

## Spectral Assignments

### 1H NMR Assignment (400 MHz, DMSO-d )

The spectrum is characterized by the distinct hydrazide "AB" system (broad NH and downfield NH) and the meta-substituted aromatic pattern.

Position	Shift (ppm)	Multiplicity	Integration	Assignment Notes
-NH-	9.30 – 9.40	Singlet (br)	1H	Highly deshielded amide proton; disappears with D O shake.
Ar-H (C5)	7.15 – 7.20	Triplet (t)	1H	Pseudo-triplet (Hz). The only proton with two ortho-neighbors.
Ar-H (C2)	6.75 – 6.80	Singlet (s)	1H	Broad singlet or narrow doublet. Isolated between O and Me.
Ar-H (C4)	6.70 – 6.78	Doublet (d)	1H	Para to oxygen; shielded by electron donation.
Ar-H (C6)	6.65 – 6.75	Doublet (d)	1H	Ortho to oxygen; shielded. Overlaps frequently with C4-H.
-OCH -	4.45 – 4.50	Singlet (s)	2H	Deshielded by adjacent oxygen and carbonyl cone.
-NH	4.25 – 4.35	Broad Singlet	2H	Labile. Chemical shift is highly concentration/te

temperature  
dependent.

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-CH	2.25 – 2.30	Singlet (s)	3H	Characteristic benzylic methyl resonance.
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Technical Insight: The meta-substitution pattern (3-methyl) breaks the symmetry of the aromatic ring. Unlike a para-substituted system (which gives two doublets, AA'BB'), this system produces a complex 4-spin system. However, at 400 MHz, it often simplifies to one downfield triplet (H5) and three upfield signals (H2, H4, H6) clustered due to the shielding effect of the phenoxy oxygen [1].

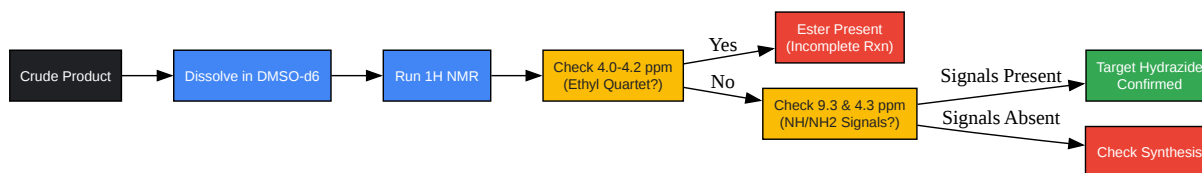
## **<sup>13</sup>C NMR Assignment (100 MHz, DMSO-d )**

The carbonyl and ipso-carbons are the critical diagnostic peaks.

Position	Shift (ppm)	Type	Assignment Logic
C=O (C8)	166.0 – 166.5	Quaternary	Hydrazide carbonyl. Upfield from ketones (~200 ppm) due to N-donation.
C-1 (Ar)	158.0 – 158.5	Quaternary	Ipsso-carbon attached to Oxygen. Highly deshielded.
C-3 (Ar)	139.0 – 139.5	Quaternary	Ipsso-carbon attached to Methyl.
C-5 (Ar)	129.0 – 129.5	CH	Meta to oxygen. Least shielded CH.
C-4 (Ar)	121.5 – 122.0	CH	Para to oxygen.
C-2 (Ar)	115.5 – 116.0	CH	Ortho to oxygen; sterically crowded by methyl.
C-6 (Ar)	111.5 – 112.0	CH	Ortho to oxygen; most shielded.
-OCH	66.0 – 66.5	CH	Aliphatic ether carbon.
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-CH	21.0 – 21.5	CH	Benzylic methyl.

## Structural Validation Workflow

To confirm the synthesis of the hydrazide from its ester precursor (e.g., ethyl 2-(3-methylphenoxy)acetate), follow this decision logic:



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Figure 1: Decision tree for monitoring the conversion of ester precursors to **2-(3-methylphenoxy)acetohydrazide** using 1H NMR.

## Mechanism of Validation

The conversion of the ester to the hydrazide is confirmed by:

- Disappearance of the ethyl group signals: A quartet at ~4.1 ppm and a triplet at ~1.2 ppm.
- Appearance of the hydrazide signals: The NH singlet at ~9.3 ppm and the NH broad singlet at ~4.3 ppm.

## Scientific Commentary & Troubleshooting

### The "Labile Proton" Effect

Researchers often report "missing" peaks for NH and NH

. This is caused by proton exchange with protic solvents (MeOH, H

O) or trace acid/base impurities.

- Solution: Ensure the DMSO-d

is fresh. If peaks are broad, add a single drop of D

O to the tube. The NH and NH

peaks will disappear, confirming their identity (D

O exchange experiment) [2].

## Isomer Differentiation

Distinguishing the 3-methyl (meta) isomer from the 4-methyl (para) isomer is critical in quality control.

- 3-Methyl (Meta): Shows complex aromatic region (singlet + doublets + triplet).
- 4-Methyl (Para): Shows a classic AA'BB' system (two distinct doublets with strong roof effect) integrating to 2H each.

## References

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